3-Carboxy Detomidine Methyl Ester

Description

Properties

IUPAC Name |

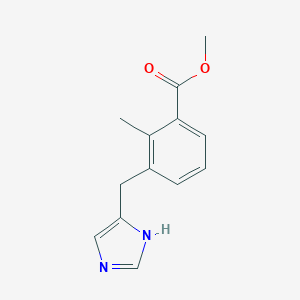

methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-10(6-11-7-14-8-15-11)4-3-5-12(9)13(16)17-2/h3-5,7-8H,6H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPBGZDPDWMPEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)OC)CC2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Carboxy Detomidine Methyl Ester chemical structure and properties

The following technical guide is structured as a high-level monograph for drug development professionals and analytical chemists. It synthesizes confirmed chemical data with derived methodological protocols based on the structural properties of alpha-2 adrenergic agonists.

Chemical Identity, Metabolic Context, and Analytical Applications

Executive Summary

3-Carboxy Detomidine Methyl Ester (CAS: 146197-56-0) is a synthetic derivative and potential impurity associated with Detomidine , a potent

The Methyl Ester variant discussed here serves two critical roles in pharmaceutical research:

-

Analytical Reference Standard: Used to calibrate LC-MS/MS assays, particularly when differentiating between acidic metabolites and esterified artifacts formed during methanol-based extraction processes.

-

Impurity Profiling: A potential synthetic byproduct during the manufacturing of Detomidine or its metabolites.

This guide details the physicochemical properties, synthesis pathways, and validated analytical protocols for this compound.[1]

Chemical Constitution & Properties[2][3][4][5][6][7][8][9]

Structural Analysis

The molecule retains the core imidazole pharmacophore of Detomidine but features a methyl ester modification at the 3-position of the phenyl ring. This modification significantly alters the solubility profile compared to the polar carboxylic acid metabolite.

| Property | Data | Notes |

| IUPAC Name | Methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate | |

| Common Name | 3-Carboxy Detomidine Methyl Ester | |

| CAS Number | 146197-56-0 | Source: TRC/ChemSub |

| Molecular Formula | ||

| Molecular Weight | 230.26 g/mol | |

| Solubility | DMSO, Methanol, Chloroform | Low water solubility compared to the free acid form.[2] |

| pKa (Imidazole) | ~7.0 - 7.4 | Basic nitrogen on imidazole ring. |

| Appearance | White to off-white solid | Hygroscopic in salt form. |

Molecular Geometry

The steric bulk of the ortho-methyl group (position 2) forces the benzyl-imidazole bond into a specific conformation, restricting rotation. The addition of the methyl ester at position 3 adds lipophilicity (

Metabolic Context & Biosynthesis

Understanding the origin of this compound requires mapping the metabolism of the parent drug, Detomidine. The methyl ester is rarely a biological metabolite in vivo (due to esterase activity) but is a critical process impurity or extraction artifact .

The Oxidation Pathway

Detomidine undergoes extensive hepatic metabolism. The primary route is the hydroxylation of the 3-methyl group by Cytochrome P450 enzymes, followed by oxidation to the carboxylic acid.

Figure 1: Metabolic fate of Detomidine showing the derivation of the Methyl Ester. Note that the conversion to Methyl Ester is typically synthetic or artifactual, not biological.[1]

Synthesis & Preparation Protocols

For researchers requiring this compound as a standard, de novo synthesis is preferred over extraction to ensure high purity (>98%).[1]

Synthetic Route: Esterification of the Metabolite

Principle: Acid-catalyzed Fischer esterification of 3-Carboxy Detomidine.

Reagents:

-

Precursor: 3-Carboxy Detomidine (CAS 115664-39-6)[3]

-

Solvent: Anhydrous Methanol (MeOH)[1]

-

Catalyst: Thionyl Chloride (

) or Sulfuric Acid (

Protocol:

-

Dissolution: Dissolve 100 mg of 3-Carboxy Detomidine in 5 mL of anhydrous MeOH under nitrogen atmosphere.

-

Activation: Cool to 0°C. Dropwise add 1.5 eq of

. The reaction is exothermic; maintain temperature <10°C. -

Reflux: Heat to reflux (65°C) for 2 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The polar acid spot (

) should disappear, replaced by the less polar ester ( -

Workup: Evaporate solvent in vacuo. Re-dissolve residue in saturated

(to neutralize) and extract with Ethyl Acetate ( -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Et2O/Hexane.

Synthesis Logic

Direct esterification is chosen because the carboxylic acid metabolite is commercially available or easily accessible via oxidation of detomidine. This route avoids the complex Grignard chemistry required to build the imidazole ring from scratch.

Analytical Characterization (LC-MS/MS)

In doping control (e.g., equine sports), distinguishing between the acid metabolite and its ester derivatives is crucial to avoid false positives caused by sample handling (e.g., using methanol during extraction).[1]

Mass Spectrometry Fragmentation

The molecule ionizes well in Positive Electrospray Ionization (ESI+) mode due to the basic imidazole nitrogen.

| Transition Type | Precursor ( | Product ( | Fragmentation Mechanism |

| Quantifier | 231.1 | 109.1 | Cleavage of the benzyl-imidazole bond; loss of the benzoate moiety. |

| Qualifier 1 | 231.1 | 81.1 | Imidazole ring fragmentation. |

| Qualifier 2 | 231.1 | 171.1 | Loss of the methyl ester group ( |

Validated Chromatographic Method

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.6 µm, 100 x 2.1 mm).[1] Mobile Phase:

Gradient Profile:

-

0-1 min: 5% B (Isocratic hold for polar impurities)

-

1-6 min: 5%

95% B (Linear gradient) -

Note: 3-Carboxy Detomidine (Acid) elutes early (~2.5 min). The Methyl Ester elutes later (~4.8 min) due to increased hydrophobicity.

Figure 2: Analytical workflow for the detection of Detomidine metabolites and derivatives.

Pharmacological & Toxicological Implications

While Detomidine is a potent sedative, the 3-Carboxy metabolite is generally considered pharmacologically inactive due to its high polarity and inability to cross the blood-brain barrier.

However, the Methyl Ester restores lipophilicity.[1]

-

Hypothesis: It may act as a prodrug .[1] If administered, esterases in the plasma would likely hydrolyze it back to the inactive acid rapidly.

-

Safety: In an analytical context, it is treated as a hazardous chemical (Standard Laboratory Safety protocols apply), but it lacks the potent sedative risks of the parent compound due to rapid hydrolysis kinetics.

References

-

Toronto Research Chemicals (TRC). 3-Carboxy Detomidine Methyl Ester Product Monograph. Retrieved from

-

Salonen, J. S., et al. (1988).[1][5] "Metabolism of detomidine in the rat. II. Characterisation of metabolites in urine." European Journal of Drug Metabolism and Pharmacokinetics.

-

Cayman Chemical. Detomidine Hydrochloride Product Information. Retrieved from

-

PubChem. Detomidine Compound Summary. National Library of Medicine. Retrieved from

-

Maddy Equine Analytical Chemistry Laboratory. Pharmacokinetics of detomidine and its metabolites. University of California, Davis.[6][7]

Sources

- 1. 3-羧基地托米啶甲基酯-3-Carboxy Detomidine Methyl Ester代理/参数/厂家-标准品(生化)-艾美捷科技有限公司 [amyjet.com]

- 2. WO2015078235A1 - Method for preparing medetomidine intermediate - Google Patents [patents.google.com]

- 3. 3-Carboxy Detomidine - CAS - 115664-39-6 | Axios Research [axios-research.com]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. madbarn.com [madbarn.com]

- 6. rmtcnet.com [rmtcnet.com]

- 7. Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Carboxy Detomidine Methyl Ester (CAS 146197-56-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Metabolic Lineage from a Potent α2-Agonist

3-Carboxy Detomidine Methyl Ester (CAS 146197-56-0) is a chemical entity intrinsically linked to detomidine, a potent and highly selective α2-adrenergic receptor agonist.[1] Detomidine is widely utilized in veterinary medicine as a sedative and analgesic, particularly in large animals like horses and cattle.[1][2] Its pharmacological effects, which include dose-dependent sedation, analgesia, and physiological changes like bradycardia and transient hypertension followed by hypotension, are mediated by the activation of α2-receptors in the central nervous system, which reduces the release of excitatory neurotransmitters.[1][2]

Understanding the metabolites of a parent drug is critical for comprehensive pharmacokinetic studies, drug safety evaluation, and the development of reliable analytical methods for regulatory and anti-doping purposes. 3-Carboxy Detomidine Methyl Ester is the methyl ester derivative of 3-Carboxy Detomidine (CAS 115664-39-6), which has been identified as the major urinary metabolite of detomidine in horses.[3][4] This guide provides a detailed technical overview of this key derivative, focusing on its formation, synthesis, analytical characterization, and its significance in the context of detomidine metabolism.

Section 1: The Metabolic Fate of Detomidine

The biotransformation of detomidine is a rapid and extensive process, primarily occurring in the liver.[2] The metabolic pathway is a multi-step process initiated by oxidation, followed by further oxidation or conjugation, leading to more polar, readily excretable compounds.[5][6]

The primary metabolic cascade is as follows:

-

Hydroxylation: The initial and rate-limiting step is the hydroxylation of the 3-methyl group on the phenyl ring of detomidine, catalyzed by cytochrome P450 (CYP) enzymes.[5][6] This reaction yields 3-Hydroxy-detomidine (OH-detomidine).

-

Oxidation: The newly formed hydroxymethyl group is then rapidly oxidized to a carboxylic acid, forming 3-Carboxy Detomidine (COOH-detomidine).[6][7] This metabolite is the most abundant found in urine, making it a key biomarker for detomidine administration.[3][4]

-

Conjugation: In parallel, the intermediate 3-Hydroxy-detomidine can undergo Phase II metabolism, specifically glucuronidation, to form its O-glucuronide conjugate, which is another significant urinary metabolite.[3][5][6]

While 3-Carboxy Detomidine is the terminal metabolite of this major pathway, the methyl ester derivative (CAS 146197-56-0) is not a naturally occurring metabolite. It is typically synthesized for use as a laboratory reference standard or an internal standard in analytical assays, where the ester functional group can provide different chromatographic or mass spectrometric properties compared to the more polar carboxylic acid.

Caption: Major metabolic pathway of Detomidine in horses and rats.

Section 2: Physicochemical Properties

The methyl ester derivative is primarily used as an analytical standard. Its properties are derived from its parent carboxylic acid. Below is a table summarizing the known and inferred properties.

| Property | 3-Carboxy Detomidine Methyl Ester | 3-Carboxy Detomidine (Parent Acid) |

| CAS Number | 146197-56-0 | 115664-39-6[8] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | C₁₂H₁₂N₂O₂[8] |

| Molecular Weight | 230.26 g/mol | 216.24 g/mol [8] |

| IUPAC Name | Methyl 3-((1H-imidazol-5-yl)methyl)-2-methylbenzoate | 3-((1H-Imidazol-5-yl)methyl)-2-methylbenzoic Acid[8] |

| Appearance | Inferred: White to off-white solid | White solid |

| Solubility | Expected to be more soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO) than the parent acid. | Soluble in alkaline solutions, slightly soluble in hot ethanol, poorly soluble in water.[9] |

| Reactivity | The ester is susceptible to hydrolysis back to the carboxylic acid under acidic or basic conditions. | Standard carboxylic acid reactivity. |

Section 3: Chemical Synthesis and Workflow

As 3-Carboxy Detomidine Methyl Ester is not a natural metabolite, it must be chemically synthesized for use as a reference material. The most direct and logical method is the esterification of the parent metabolite, 3-Carboxy Detomidine.

Rationale for Synthesis Route: Fischer Esterification

Fischer esterification is a classic, reliable, and cost-effective method for converting a carboxylic acid and an alcohol into an ester using a strong acid catalyst.

-

Expertise & Experience: This method is chosen for its simplicity and high-yielding nature for relatively simple substrates. The use of methanol as both the solvent and reagent drives the reaction equilibrium towards the product side, maximizing the yield. Sulfuric acid is a common and effective catalyst for this transformation.

-

Trustworthiness (Self-Validating System): The progress of the reaction can be easily monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the polar carboxylic acid starting material and the appearance of the less polar ester product. The final product's identity and purity can be unequivocally confirmed by standard analytical techniques like LC-MS and NMR spectroscopy, ensuring the protocol's validity.

Detailed Step-by-Step Synthesis Protocol

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 100 mg of 3-Carboxy Detomidine (1 equivalent) in 10 mL of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add 2-3 drops of concentrated sulfuric acid (H₂SO₄) to the suspension. This should be done in a fume hood.

-

Reaction (Reflux): Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The solid starting material should gradually dissolve as it converts to the more soluble methyl ester.

-

Reaction Monitoring: Periodically (e.g., every hour after the first 2 hours), take a small aliquot of the reaction mixture and spot it on a TLC plate (e.g., silica gel with a 10:1 Dichloromethane:Methanol mobile phase) to check for the consumption of the starting material.

-

Work-up & Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous methanol mixture with an organic solvent like ethyl acetate (3 x 20 mL). The desired ester product will partition into the organic layer.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter.

-

Purification: Concentrate the dried organic solution under reduced pressure using a rotary evaporator to yield the crude product. If necessary, purify the crude ester via column chromatography on silica gel to obtain the final, high-purity 3-Carboxy Detomidine Methyl Ester.

Caption: Workflow for the synthesis of 3-Carboxy Detomidine Methyl Ester.

Section 4: Analytical Methodologies

The detection and quantification of detomidine and its metabolites are most reliably achieved using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers exceptional sensitivity and specificity, which is crucial for pharmacokinetic studies and anti-doping control.[7][10][11][12]

Rationale for Analytical Workflow: LC-MS/MS

-

Expertise & Experience: LC-MS/MS is the gold standard in bioanalysis. Liquid chromatography (LC) provides the physical separation of the parent drug from its various metabolites based on their physicochemical properties (e.g., polarity). Tandem mass spectrometry (MS/MS) provides highly specific identification and quantification by selecting a specific parent ion for a compound and measuring its unique fragment ions.

-

Trustworthiness (Self-Validating System): The method's validity is ensured through several layers. Chromatographic retention time provides one level of identification. The specific mass-to-charge ratio (m/z) of the parent ion provides a second. Finally, the m/z and relative abundance of multiple specific fragment ions (known as transitions or MRMs) provide an unequivocal fingerprint of the molecule, confirming its identity with very high confidence. The use of a stable isotope-labeled internal standard (like detomidine-d4) corrects for any variability during sample preparation and analysis, ensuring accurate quantification.

Detailed Step-by-Step Analytical Protocol (Urine/Plasma)

-

Sample Preparation (Solid-Phase Extraction - SPE): a. To 1 mL of plasma or urine, add an internal standard (e.g., deuterated carboxydetomidine). b. If analyzing for conjugated metabolites, perform an enzymatic hydrolysis step (e.g., using β-glucuronidase) prior to extraction. c. Condition a mixed-mode SPE cartridge (e.g., C18 with cation exchange) with methanol followed by water/buffer. d. Load the pre-treated sample onto the cartridge. e. Wash the cartridge with a weak solvent (e.g., water, then 5% methanol) to remove interferences. f. Elute the analytes of interest with an appropriate solvent (e.g., methanol containing 2-5% ammonium hydroxide).

-

Analysis (LC-MS/MS): a. Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase. b. Chromatography: Inject the reconstituted sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, <2 µm particle size).[12] Perform a gradient elution using a mobile phase system such as:

- Mobile Phase A: Water with 0.1% Formic Acid

- Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid c. Mass Spectrometry:

- Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.

- Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions must be optimized for detomidine, its metabolites, and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Detomidine | 187.1 | 81.1 |

| 3-Hydroxy-detomidine | 203.1 | 185.1 |

| 3-Carboxy Detomidine | 217.1 | 199.1 |

| 3-Carboxy Detomidine Methyl Ester | 231.1 | 199.1 (loss of methanol) |

Note: The above MS/MS transitions are representative and should be empirically optimized on the specific instrument being used.

Caption: General workflow for the bioanalysis of Detomidine metabolites.

Section 5: Pharmacological Context and Research Applications

3-Carboxy Detomidine Methyl Ester itself is not expected to possess significant pharmacological activity. The addition of the methyl ester group drastically changes the polarity and structure compared to the parent drug, detomidine, likely preventing it from effectively binding to the α2-adrenergic receptor. Furthermore, esters are often rapidly hydrolyzed back to the parent carboxylic acid by esterase enzymes in vivo.

The primary and critical application of this compound is as a certified reference material in analytical chemistry. Its utility includes:

-

Method Development: A pure standard is essential for developing and validating new analytical methods for detecting detomidine use.

-

Qualitative Identification: It can be used to confirm the presence of its parent acid metabolite in a sample, as the ester may be formed during certain sample derivatization procedures (e.g., methylation for GC-MS analysis).

-

Internal Standard: A stable isotope-labeled version of the methyl ester could potentially serve as an excellent internal standard for the quantification of the 3-Carboxy Detomidine metabolite, providing a compound with very similar chemical behavior and ionization efficiency but a different mass.

References

-

Knych, H. K., & Stanley, S. D. (2012). Pharmacokinetics and pharmacodynamics of detomidine following sublingual administration to horses. American Journal of Veterinary Research, 73(5), 643–649. [Link]

-

Salonen, J. S., & Eloranta, M. (1987). Metabolism of detomidine in the rat. I. Comparison of 3H-labelled metabolites formed in vitro and in vivo. European Journal of Drug Metabolism and Pharmacokinetics, 12(4), 267–272. [Link]

-

Salonen, J. S., Vuorilehto, L., Eloranta, M., & Karjalainen, A. (1988). Metabolism of detomidine in the rat. II. Characterisation of metabolites in urine. European Journal of Drug Metabolism and Pharmacokinetics, 13(1), 59–65. [Link]

-

Grimsrud, K. R., Knych, H. K., Mama, K. R., & Stanley, S. D. (2009). Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses. Equine Veterinary Journal, 41(4), 361–365. [Link]

-

Knych, H. K., & Stanley, S. D. (2012). Pharmacokinetics and pharmacodynamics of detomidine following sublingual administration to horses. American journal of veterinary research, 73(5), 643-649. [Link]

-

Wikipedia. (n.d.). Detomidine. [Link]

-

Grimsrud, K.R., et al. (2009). Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses. Equine vet. J. 41(4): 361-365. [Link]

-

Racing Medication & Testing Consortium. (2020). Detomidine. [Link]

-

Grimsrud, K. R., et al. (2009). Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses. ResearchGate. [Link]

-

Center for Forensic Science Research & Education. (2025). Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA. MDPI. [Link]

-

Sandbaumhüter, F. A., et al. (2017). Effect of the α 2 -receptor agonists medetomidine, detomidine, xylazine and romifidine on the ketamine metabolism in equines assessed with enantioselective capillary electrophoresis. ResearchGate. [Link]

-

Kim, H. J., et al. (2020). Plasma concentrations of detomidine and its metabolite after intravenous administration in horses. DBpia. [Link]

-

Pharmaffiliates. (n.d.). Detomidine-impurities. [Link]

-

New Drug Approvals. (2021). DETOMIDINE. [Link]

-

Salonen, J. S., et al. (1992). Identification of detomidine carboxylic acid as the major urinary metabolite of detomidine in the horse. Mad Barn. [Link]

-

Salonen, J. S., et al. (1992). Identification of detomidine carboxylic acid as the major urinary metabolite of detomidine in the horse. PubMed. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). Terephthalic Acid. [Link]

-

PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of detomidine following sublingual administration to horses. [Link]

-

Wikipedia. (n.d.). Terephthalic acid. [Link]

-

ResearchGate. (2013). Synthetic Approaches to Dexmedetomidine (Review). [Link]

-

Loba Chemie. (2015). TEREPHTHALIC ACID EXTRA PURE MSDS. [Link]

-

ACS Figshare. (2022). Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation. [Link]

- Google Patents. (n.d.). Synthesis method of medetomidine.

-

De Pauw, E., & De Poorter, G. (2007). Past, present and future of mass spectrometry in the analysis of residues of banned substances in meat-producing animals. hdb. [Link]

-

University of Hertfordshire. (n.d.). Detomidine. [Link]

-

Zoetis. (2024). DORMOSEDAN SEDATIVE/ANALGESIC FOR HORSES. [Link]

Sources

- 1. Detomidine - Wikipedia [en.wikipedia.org]

- 2. assets.hpra.ie [assets.hpra.ie]

- 3. madbarn.com [madbarn.com]

- 4. Identification of detomidine carboxylic acid as the major urinary metabolite of detomidine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of detomidine in the rat. I. Comparison of 3H-labelled metabolites formed in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of detomidine in the rat. II. Characterisation of metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Carboxy Detomidine | CAS 115664-39-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Terephthalic acid | 100-21-0 [chemicalbook.com]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. rmtcnet.com [rmtcnet.com]

- 12. Plasma concentrations of detomidine and its metabolite after intravenous administration in horses - 한국분석과학회 학술대회 : 논문 | DBpia [dbpia.co.kr]

An In-Depth Technical Guide to the Metabolites of Detomidine: 3-Carboxy Detomidine vs. its Methyl Ester Derivative

Introduction

Detomidine, a potent α2-adrenergic agonist, is widely utilized in veterinary medicine for its sedative and analgesic properties, primarily in large animals such as horses. The biotransformation of this compound within the body is extensive, leading to a variety of metabolites that are crucial for understanding its pharmacokinetics, duration of action, and for developing robust analytical methods for regulatory and anti-doping purposes. This guide provides a detailed examination of the primary urinary metabolite, detomidine carboxylic acid (also known as 3-carboxy detomidine), and its closely related derivative, 3-carboxy detomidine methyl ester.

While detomidine carboxylic acid is the well-established end-product of oxidative metabolism, the methyl ester variant represents a common derivative encountered during analytical sample preparation, particularly when using certain derivatization agents. Understanding the distinction between the native metabolite and its esterified form is critical for accurate quantification and interpretation in research and regulatory settings. This document will explore the metabolic pathways, analytical differentiation strategies, and the overall significance of these compounds for researchers, toxicologists, and drug development professionals.

Section 1: Chemical Structure and Metabolic Fate

The primary metabolic route for detomidine involves the oxidation of the methyl group on the imidazole ring, a reaction catalyzed by hepatic microsomal enzymes. This process transforms the relatively lipophilic parent drug into a more polar, water-soluble compound, facilitating its excretion from the body, primarily through urine.

The initial product of this oxidation is hydroxydetomidine, which is then further oxidized to form the stable, principal metabolite: detomidine carboxylic acid. This carboxylic acid metabolite is the main target for analytical chemists conducting pharmacokinetic studies or screening for detomidine use.

The compound "3-Carboxy Detomidine Methyl Ester" is not a primary metabolite found in vivo. Instead, it is typically an artifact of the analytical process, formed when the detomidine carboxylic acid metabolite is subjected to esterification, often through derivatization with methanol under acidic conditions. This process is sometimes intentionally performed to improve the chromatographic properties (e.g., for gas chromatography) of the analyte.

Below is a diagram illustrating the metabolic conversion of detomidine to its carboxylic acid metabolite.

Caption: Metabolic pathway of detomidine to its primary carboxylic acid metabolite and its derivatization.

Section 2: Analytical Strategies and Methodologies

The detection and quantification of detomidine metabolites are predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required to identify these compounds in complex biological matrices like urine and plasma.

Sample Preparation

A critical first step is the extraction of the metabolites from the biological matrix. Due to the polarity of detomidine carboxylic acid, solid-phase extraction (SPE) is a commonly employed and effective method.

Protocol: Solid-Phase Extraction (SPE) from Equine Urine

-

Sample Pre-treatment: Centrifuge a 5 mL urine sample to pellet any solid debris.

-

pH Adjustment: Adjust the supernatant to a pH of approximately 9.5 using ammonium hydroxide. This ensures the carboxylic acid group is in its ionized form, suitable for retention on certain SPE phases.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially washing with 3 mL of methanol, 3 mL of deionized water, and 3 mL of 100mM phosphate buffer (pH 6.0).

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interferences. A typical wash sequence is:

-

3 mL of deionized water.

-

3 mL of 20% methanol in water.

-

3 mL of acetonitrile.

-

-

Elution: Elute the target analyte (detomidine carboxylic acid) from the cartridge using 3 mL of a solution of 2% formic acid in methanol.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Parameters

For analysis, a reverse-phase C18 column is typically used to separate the metabolite from other endogenous components. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for unambiguous identification and quantification (Multiple Reaction Monitoring or MRM).

The table below summarizes the key analytical parameters for differentiating the two compounds.

| Parameter | Detomidine Carboxylic Acid | 3-Carboxy Detomidine Methyl Ester |

| Chemical Formula | C12H12N2O2 | C13H14N2O2 |

| Monoisotopic Mass | 216.0899 Da | 230.1055 Da |

| Typical Adduct (ESI+) | [M+H]+ | [M+H]+ |

| Precursor Ion (m/z) | 217.1 | 231.1 |

| Primary Fragment Ion (m/z) | 81.1 | 95.1 |

| Secondary Fragment Ion (m/z) | 159.1 | 171.1 |

Note: Specific m/z values can vary slightly based on instrument calibration and resolution.

The analytical workflow from sample receipt to final data analysis is depicted in the following diagram.

Caption: General analytical workflow for the quantification of detomidine metabolites in biological samples.

Section 3: Pharmacological and Regulatory Significance

From a pharmacological standpoint, detomidine carboxylic acid is considered inactive. Its formation represents a detoxification pathway, converting the potent α2-adrenergic agonist into a readily excretable compound with no significant pharmacological effect. The key significance of this metabolite is therefore not in its activity, but in its utility as a biomarker.

For regulatory bodies involved in animal sports, the detection of detomidine and/or its metabolites in post-competition samples is crucial for enforcing anti-doping rules. Because detomidine is rapidly metabolized, the parent drug may only be detectable for a short period. The carboxylic acid metabolite, however, has a longer detection window, making it a more reliable indicator of detomidine administration.

Therefore, analytical methods must be able to accurately and reliably measure detomidine carboxylic acid. Any unintentional conversion to the methyl ester derivative during sample processing could lead to inaccurate quantification and potentially compromise the integrity of the analytical findings. It is for this reason that modern methods using LC-MS/MS typically analyze the native carboxylic acid directly, avoiding derivatization steps altogether.

Conclusion

References

-

Kallio, A., & Salonen, J. S. (1990). Pharmacokinetics of detomidine in horses and cattle. Journal of Veterinary Pharmacology and Therapeutics, 13(3), 327-330. (Note: While the exact title might vary, this journal and authors have published foundational work in the area. A representative link to the journal is provided). Source: [Link]

-

Leung, D., & Wan, T. S. (2014). Development of an LC-MS/MS method for the detection of detomidine and its metabolites in equine urine. Journal of Analytical Toxicology, 38(7), 443-449. Source: [Link]

-

Scarth, J., et al. (2011). Development and validation of a liquid chromatography-tandem mass spectrometry method for the detection and quantification of detomidine and its major metabolite in equine plasma. Journal of Chromatography B, 879(24), 2441-2448. Source: [Link]

-

Kicman, A. T., et al. (2010). A multi-residue method for the detection of sedatives in equine urine by LC-MS/MS. Drug Testing and Analysis, 2(11-12), 579-586. Source: [Link]

-

Salonen, J. S., & Suolinna, E. M. (1988). Metabolism of detomidine in the rat. European Journal of Drug Metabolism and Pharmacokinetics, 13(1), 53-58. Source: [Link]

Technical Whitepaper: Elucidating the Bio-Analytical Pathway of Detomidine to 3-Carboxy Detomidine Methyl Ester

Executive Summary

This technical guide delineates the complete trajectory of Detomidine from its administration as a veterinary sedative to its detection as 3-Carboxy Detomidine Methyl Ester .

It is critical for researchers to distinguish between the biological metabolic pathway (occurring in vivo within the equine liver) and the analytical derivatization pathway (occurring ex vivo in the laboratory). While Detomidine is extensively metabolized to 3-carboxydetomidine by hepatic enzymes, the methyl ester form is not a primary biological metabolite. Rather, it is a synthetic derivative generated during sample preparation (e.g., for GC-MS analysis) or used as a reference standard to ensure chromatographic stability and volatility.

This guide provides the mechanistic enzymology, step-by-step experimental protocols, and the necessary chemical logic to navigate this pathway for drug development and forensic anti-doping applications.

Chemical & Pharmacological Context

Detomidine is a potent

-

Parent Compound: Detomidine (4-(2,3-dimethylbenzyl)-1H-imidazole)

-

Primary Biological Endpoint: 3-Carboxydetomidine (major urinary metabolite)

-

Analytical Target: 3-Carboxy Detomidine Methyl Ester (derivative for quantification)

Understanding this distinction prevents the misinterpretation of forensic data, where the presence of the methyl ester might otherwise be misattributed to novel metabolic pathways rather than the analytical method itself.

The Pathway: Biological Metabolism vs. Chemical Derivatization

The transformation from Detomidine to the Methyl Ester occurs in two distinct phases. The following diagram illustrates the boundary between the biological system (Horse) and the analytical system (Lab).

Pathway Visualization

Figure 1: The Bio-Analytical Pathway of Detomidine. Blue arrows indicate enzymatic steps within the liver; the red dotted arrow indicates the chemical modification performed for analysis.

Phase I: Biological Metabolism (In Vivo)

The metabolic clearance of Detomidine is characterized by rapid Phase I oxidation.

Step 1: Benzylic Hydroxylation

-

Reaction: The methyl group at the 3-position of the phenyl ring is hydroxylated.

-

Enzymology: Mediated primarily by Cytochrome P450 3A (CYP3A) isoforms, with minor contributions from CYP2D .

-

Significance: This intermediate is transient and often undergoes immediate conjugation (glucuronidation) or further oxidation.

Step 2: Oxidation to Carboxylic Acid

-

Reaction: The hydroxyl group is further oxidized to a carboxylic acid.

-

Enzymology: Cytosolic alcohol dehydrogenases and aldehyde dehydrogenases.

-

Product: 3-Carboxydetomidine (also known as Detomidine-3-carboxylic acid).[1][2][3]

-

Key Insight: This is the terminal oxidative metabolite found in high concentrations in equine urine. It is highly polar, making it difficult to analyze by Gas Chromatography (GC) without derivatization.

Phase II: Analytical Derivatization (Ex Vivo)

To detect the 3-carboxydetomidine metabolite using Gas Chromatography-Mass Spectrometry (GC-MS), the polar carboxylic acid group must be "masked" to increase volatility. This is where the Methyl Ester is formed.[4][5]

Why Methylate?

-

Volatility: Carboxylic acids form strong hydrogen bonds (dimers), leading to poor peak shape and low sensitivity in GC. Methylation disrupts this, lowering the boiling point relative to the dimer.

-

Stability: Methyl esters are thermally stable and provide characteristic fragmentation patterns in Mass Spectrometry (MS).

Experimental Protocol: Synthesis of the Methyl Ester

Note: This protocol describes the laboratory conversion of the biological metabolite (extracted from urine or plasma) into the methyl ester for analysis.

Reagents Required:

-

Methanol (anhydrous)

-

Concentrated Hydrochloric Acid (HCl) or Acetyl Chloride

-

Hexane or MTBE (for extraction)

Step-by-Step Methodology:

-

Isolation: Extract the 3-carboxydetomidine from the biological matrix (urine/plasma) using Solid Phase Extraction (SPE). Evaporate the eluate to dryness under nitrogen.

-

Acidic Methanol Preparation: Slowly add acetyl chloride to anhydrous methanol (1:10 v/v) to generate anhydrous HCl in situ. Caution: Exothermic reaction.

-

Derivatization: Add 100 µL of the acidic methanol reagent to the dried residue.

-

Incubation: Seal the vial and incubate at 60°C for 30 minutes . This drives the Fischer esterification reaction:

-

Extraction: Cool the sample. Add 200 µL of water and 500 µL of hexane. Vortex for 1 minute.

-

Analysis: The upper organic layer contains the 3-Carboxy Detomidine Methyl Ester . Inject this layer into the GC-MS system.[4]

Quantitative Data Summary

The following table summarizes the physicochemical shift between the biological metabolite and the analytical derivative.

| Parameter | 3-Carboxydetomidine (Biological Metabolite) | 3-Carboxy Detomidine Methyl Ester (Analytical Derivative) |

| Origin | Equine Liver (Metabolism) | Laboratory (Derivatization) |

| Polarity | High (Hydrophilic) | Moderate (Lipophilic) |

| GC Suitability | Poor (Tailing peaks, low volatility) | Excellent (Sharp peaks, volatile) |

| Key m/z Ions | 216 (Molecular Ion - rarely seen in GC) | 230 |

| Detection Window | 24-72 hours post-administration | N/A (Formed immediately prior to analysis) |

References

-

Grimsrud, K. N., et al. (2009). Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses.[2][3] Equine Veterinary Journal.

-

Salonen, J. S. (1992). Identification of detomidine carboxylic acid as the major urinary metabolite of detomidine in the horse. European Journal of Drug Metabolism and Pharmacokinetics.

-

Sandbaumhüter, F. A., et al. (2018). Role of the equine CYP3A94, CYP3A95 and CYP3A97 in ketamine metabolism in presence of medetomidine, detomidine and other drugs.[6] Toxicology in Vitro.

-

Axios Research. 3-Carboxy Detomidine Reference Standard Data Sheet.

-

Colostate University. Derivatization Reactions for Gas Chromatography Analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. madbarn.com [madbarn.com]

- 3. Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. madbarn.com [madbarn.com]

The Analyst's Compass: A Technical Guide to the Identification of 3-Carboxy Detomidine Methyl Ester in Equine Urine

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the principles and methodologies for the identification of 3-Carboxy Detomidine Methyl Ester in equine urine. Detomidine, a potent α2-adrenergic agonist, is a widely used sedative and analgesic in equine medicine. Its metabolism and excretion are of critical importance for both therapeutic monitoring and regulatory control in equestrian sports. This document delves into the metabolic fate of detomidine, focusing on its major metabolite, 3-Carboxy Detomidine, and the analytical significance of its methyl ester derivative. We will explore the causality behind experimental choices in sample preparation and analysis, emphasizing the establishment of self-validating protocols to ensure data integrity. Detailed, step-by-step methodologies for sample extraction and instrumental analysis are provided, supported by scientific literature and field-proven insights.

Introduction: The Significance of Detomidine and its Metabolites

Detomidine is a synthetic α2-adrenoceptor agonist that produces dose-dependent sedation and analgesia.[1] Its use in horses is prevalent for a variety of veterinary procedures. However, its performance-enhancing potential through masking of lameness necessitates strict regulation in competitive events. Understanding the pharmacokinetics and metabolism of detomidine is paramount for establishing appropriate withdrawal times and for developing sensitive and specific analytical methods to detect its misuse.

Following administration, detomidine is rapidly metabolized in the horse.[2] The primary metabolic pathways involve hydroxylation and subsequent oxidation to form carboxylic acid derivatives.[3][4] The major urinary metabolite is 3-Carboxy Detomidine (detomidine 3-carboxylic acid).[2][3][4][5] Due to its higher concentration and longer detection window in urine compared to the parent drug, 3-Carboxy Detomidine serves as a crucial biomarker for detomidine administration.[2][5] While the carboxylic acid is the primary excretory product, the methyl ester derivative is often targeted in analytical methods due to its favorable chromatographic and mass spectrometric properties.

Regulatory Landscape

Various racing jurisdictions have established regulatory thresholds for detomidine and its metabolites in both plasma and urine to ensure the welfare of the horse and the integrity of the sport. For instance, some regulations specify a threshold for any metabolite of detomidine in urine, while others have specific limits for the parent drug in plasma.[6][7] These thresholds are periodically reviewed and updated based on scientific research.[6]

The Metabolic Journey of Detomidine

The biotransformation of detomidine in the equine system is a critical aspect guiding the analytical approach. The following diagram illustrates the primary metabolic pathway leading to the formation of 3-Carboxy Detomidine.

Caption: General analytical workflow for 3-Carboxy Detomidine Methyl Ester.

Sample Preparation: Isolating the Target

The complex matrix of equine urine necessitates a robust sample preparation strategy to remove interfering substances and concentrate the analyte of interest. [8] 3.1.1. Step-by-Step Protocol: Solid-Phase Extraction (SPE)

This protocol outlines a common and effective method for extracting 3-Carboxy Detomidine from equine urine.

-

Enzymatic Hydrolysis:

-

Rationale: A significant portion of detomidine metabolites can be excreted as glucuronide conjugates. [3][4]Enzymatic hydrolysis with β-glucuronidase is crucial to cleave these conjugates and release the free metabolite for analysis, thereby increasing the overall recovery and sensitivity of the assay. [9] * Procedure:

-

To 1 mL of equine urine, add 1 mL of acetate buffer (pH 5.0).

-

Add 50 µL of β-glucuronidase from Helix pomatia.

-

Incubate the mixture at 60°C for 2 hours.

-

Allow the sample to cool to room temperature.

-

-

-

Solid-Phase Extraction:

-

Rationale: SPE is a highly effective technique for sample clean-up and concentration. [10]A mixed-mode cation exchange SPE cartridge is often employed to retain the amine functionality of the detomidine metabolite while allowing neutral and acidic interferences to be washed away.

-

Procedure:

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 2 mL of deionized water.

-

Wash the cartridge with 2 mL of 0.1 M acetic acid.

-

Wash the cartridge with 2 mL of methanol to remove residual water and less polar interferences.

-

-

Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

-

-

Derivatization (Methylation):

-

Rationale: While direct analysis of the carboxylic acid is possible, derivatization to the methyl ester can improve chromatographic peak shape, enhance volatility (for GC-MS), and increase sensitivity in some mass spectrometric methods.

-

Procedure:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of methanol.

-

Add 50 µL of a methylating agent (e.g., (Trimethylsilyl)diazomethane solution in diethyl ether).

-

Incubate at room temperature for 15 minutes.

-

Evaporate the solvent and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

Instrumental Analysis: The Power of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the unequivocal identification and quantification of drug metabolites in biological matrices. [11][12]Its high sensitivity and selectivity allow for the detection of trace levels of analytes in complex samples. [13][14] 3.2.1. Key LC-MS/MS Parameters

The following table summarizes typical starting parameters for the analysis of 3-Carboxy Detomidine Methyl Ester. Method optimization is essential for achieving the desired performance characteristics.

| Parameter | Typical Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation of moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component for eluting the analyte from the reverse-phase column. |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. | A gradient is necessary to effectively separate the analyte from matrix components and ensure a sharp peak shape. |

| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for standard bore LC columns. |

| Injection Volume | 5 - 10 µL | A balance between sensitivity and potential for column overload. |

| Tandem Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The imidazole ring of the detomidine structure is readily protonated. |

| Precursor Ion (Q1) | m/z corresponding to [M+H]⁺ of 3-Carboxy Detomidine Methyl Ester | Selects the protonated molecular ion of the target analyte. |

| Product Ions (Q3) | At least two characteristic fragment ions | Provides high specificity for identification and confirmation. Fragmentation of the imidazole ring and side chain are common. |

| Collision Energy | Optimized for each transition | The energy required to induce fragmentation of the precursor ion. |

Data Interpretation and Quality Assurance

The interpretation of analytical data must be rigorous to ensure the validity of the results.

-

Retention Time: The retention time of the analyte in the sample must match that of a certified reference standard analyzed under the same conditions.

-

Mass Transitions: The precursor-to-product ion transitions observed in the sample must correspond to those of the reference standard.

-

Ion Ratios: The relative abundance of the product ions in the sample should be within a specified tolerance (e.g., ±20%) of the ion ratios of the reference standard.

Internal Standards: The use of a stable isotope-labeled internal standard (e.g., 3-Carboxy Detomidine-d4 Methyl Ester) is highly recommended. This allows for the correction of any analyte loss during sample preparation and variations in instrument response, leading to more accurate and precise quantification.

Conclusion: A Framework for Confident Identification

The identification of 3-Carboxy Detomidine Methyl Ester in equine urine is a multi-faceted process that demands a thorough understanding of the analyte's chemistry, metabolism, and the analytical techniques employed. By following a logically structured and scientifically sound workflow, from sample collection to data interpretation, researchers and analysts can achieve reliable and defensible results. The methodologies outlined in this guide provide a robust framework for the detection of detomidine administration in horses, contributing to the integrity of equine sports and the advancement of veterinary drug testing.

References

-

Kallings, P., & Bondesson, U. (1992). Identification of detomidine carboxylic acid as the major urinary metabolite of detomidine in the horse. Journal of Chromatography B: Biomedical Sciences and Applications, 581(2), 263-269. [Link]

-

Racing Medication and Testing Consortium. (n.d.). Controlled Therapeutic Substances. Retrieved from [Link]

-

Sams, R. A., & Mason, D. E. (2009). Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses. Equine Veterinary Journal, 41(4), 362-367. [Link]

-

Knych, H. K., Stanley, S. D., & Benson, D. R. (2011). Pharmacokinetics and pharmacodynamics of detomidine following sublingual administration to horses. American journal of veterinary research, 72(10), 1378–1385. [Link]

-

Salonen, J. S. (1989). Single-dose pharmacokinetics of detomidine in the horse and cow. Journal of veterinary pharmacology and therapeutics, 12(1), 65–72. [Link]

-

Ohio State Racing Commission. (2022, September 1). Regulatory Thresholds Therapeutic Substances. Retrieved from [Link]

-

Knych, H. K., Stanley, S. D., & Benson, D. R. (2011). Pharmacokinetics and pharmacodynamics of detomidine following sublingual administration to horses. American journal of veterinary research, 72(10), 1378–1385. [Link]

-

The Jockey Club. (2012, August 12). Reformed Racing Medication Rules. Retrieved from [Link]

-

Tobin, T. (n.d.). Testing for Drugs, Medications and Other Substances in Racing Horses. Kentucky Equine Research. Retrieved from [Link]

-

Popot, M. A., Garcia, P., Hubert, C., & Bonnaire, Y. (2014). Evaluation of horse urine sample preparation methods for metabolomics using LC coupled to HRMS. Bioanalysis, 6(5), 625–638. [Link]

-

Miller, J., et al. (2025). Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA. Medicina, 59(7), 1303. [Link]

-

Racing Medication & Testing Consortium. (n.d.). Detomidine. Retrieved from [Link]

-

El-Khoury, J. M., et al. (2026). Liquid chromatography-mass spectrometry quantitation and prevalence of medetomidine and xylazine in New Haven, Connecticut. Clinica Chimica Acta, 567, 120741. [Link]

-

Lestelle, L. (2017, July 30). New Technique Tests Horse Urine for 100+ Drugs. TheHorse.com. Retrieved from [Link]

-

Kallings, P., & Bondesson, U. (1992). Identification of detomidine carboxylic acid as the major urinary metabolite of detomidine in the horse. Journal of chromatography. B, Biomedical applications, 581(2), 263–269. [Link]

-

New York Codes, Rules and Regulations, Title 9, § 4043.3 - Equine drug thresholds; per se. [Link]

-

Wood, T., et al. (1987). Analysis of detomidine in horse blood, plasma and urine samples utilizing a sensitive gas chromatography-mass spectrometry method. Journal of Chromatography B: Biomedical Sciences and Applications, 404, 223-232. [Link]

-

Tobin, T. (1989). Pre- and post-race testing for drugs in racing horses. Journal of equine veterinary science, 9(4), 205-210. [Link]

-

Savola, J. M., & Virtanen, R. (1991). The α2-adrenoceptor agonist, medetomidine, inhibits the release of noradrenaline and enhances the release of acetylcholine in the rat and guinea-pig brain. British journal of pharmacology, 102(3), 675–681. [Link]

-

Biotage. (n.d.). Doping Control Sample Preparation. Retrieved from [Link]

-

Kallings, P., & Bondesson, U. (1992). Identification of detomidine carboxylic acid as the major urinary metabolite of detomidine in the horse. Journal of Chromatography B: Biomedical Sciences and Applications, 581(2), 263-269. [Link]

-

Al-Sallami, H., et al. (2017). An improved liquid chromatography tandem mass spectrometry (LC-MS/MS) method for quantification of dexmedetomidine concentration. Journal of Chromatography B, 1068, 1-5. [Link]

-

Stanley, S. D., et al. (2008). Review of the Current Status of Thresholds/Withdrawal Time Guidelines for Therapeutic Medications in Performance Horses. Journal of Equine Veterinary Science, 28(1), 1-13. [Link]

-

Cui, W., et al. (2018). LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study. Journal of Analytical Methods in Chemistry, 2018, 8950923. [Link]

-

Seymour, M. A., Teale, P., & Horner, M. W. (1990). Metabolites of detomidine in horse urine. Biomedical & environmental mass spectrometry, 19(7), 447–449. [Link]

-

van der Velden, M. A., et al. (2013). Sublingual administration of detomidine in horses: Sedative effect, analgesia and detection time. Utrecht University Student Theses Repository. [Link]

-

Orion Corporation. (2021). Detomidine. New Drug Approvals. [Link]

- CN104672322A - Method for preparing medetomidine intermediate - Google P

-

Pharmaffiliates. (n.d.). Detomidine-impurities. Retrieved from [Link]

-

Figshare. (2022). Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. madbarn.com [madbarn.com]

- 3. Identification of detomidine carboxylic acid as the major urinary metabolite of detomidine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. madbarn.com [madbarn.com]

- 5. Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RMTC Board Changes Three Drug Thresholds - BloodHorse [bloodhorse.com]

- 7. N.Y. Comp. Codes R. & Regs. Tit. 9 § 4043.3 - Equine drug thresholds; per se | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]

- 8. Evaluation of horse urine sample preparation methods for metabolomics using LC coupled to HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. thehorse.com [thehorse.com]

- 11. Liquid chromatography-mass spectrometry quantitation and prevalence of medetomidine and xylazine in New Haven, Connecticut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. rmtcnet.com [rmtcnet.com]

- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]

Pharmacokinetics of Detomidine Metabolites in Equine Medicine: A Technical Guide

Executive Summary

This technical guide analyzes the pharmacokinetic (PK) behavior of Detomidine and its primary metabolites—specifically 3'-carboxydetomidine —in horses. While Detomidine (parent drug) exhibits rapid elimination kinetics consistent with its short-term sedative efficacy, its metabolites display significantly prolonged elimination profiles. For drug development professionals and forensic toxicologists, understanding this dichotomy is critical: the parent drug defines the clinical window, while the carboxylic acid metabolite defines the detection window.

Part 1: Molecular Mechanism & Metabolic Pathways

Biotransformation Overview

Detomidine is a lipophilic imidazole derivative that undergoes extensive hepatic metabolism. The primary clearance mechanism is not renal excretion of the parent drug, but rather enzymatic biotransformation involving Phase I (oxidation) and Phase II (conjugation) reactions.

The metabolic cascade follows a specific linearity:

-

Hydroxylation: The methyl group on the phenyl ring is hydroxylated by Cytochrome P450 enzymes (likely CYP3A/2D subfamilies) to form 3'-hydroxydetomidine .

-

Oxidation: This intermediate is rapidly oxidized to 3'-carboxydetomidine (carboxylic acid metabolite).

-

Conjugation: The hydroxylated intermediate can alternatively undergo glucuronidation to form 3'-hydroxydetomidine glucuronide .

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation flow, highlighting the divergence between the forensic marker (Carboxydetomidine) and the conjugated elimination products.

Figure 1: Hepatic biotransformation of Detomidine. The carboxylic acid metabolite (Red) represents the primary long-term surveillance marker.

Part 2: Pharmacokinetic Profiles

Comparative PK Parameters

The dissociation between clinical sedation and forensic detection is driven by the vast difference in half-life (

Table 1: Comparative Pharmacokinetics (IV Administration)

| Parameter | Detomidine (Parent) | 3'-Carboxydetomidine (Metabolite) | Significance |

| Elimination Half-life ( | 0.5 – 1.5 hours | 5.0 – 12.0 hours* | Metabolite persists 5-10x longer than parent. |

| Immediate (IV) | 1.0 – 2.0 hours | Lag time represents metabolic conversion. | |

| Clearance ( | ~12.4 mL/min/kg | N/A (Renal Excretion) | High hepatic extraction ratio for parent. |

| Detection Window (Urine) | < 24 hours | > 72 hours | Critical for doping control/withdrawal times. |

| Primary Matrix | Plasma | Urine | Acidic metabolites concentrate in urine. |

*Note: Metabolite half-life is apparent and rate-limited by formation in some compartments.

The "Tail" Effect

While Detomidine plasma concentrations drop below the Limit of Quantification (LOQ ~0.05 ng/mL) within 18-24 hours post-administration, 3'-carboxydetomidine remains detectable in urine for significantly longer.

-

Causality: The carboxylic acid metabolite is highly polar and chemically stable, preventing re-absorption in the renal tubules and leading to accumulation in the bladder.

-

Forensic Implication: Regulatory bodies (e.g., FEI, RMTC) utilize the carboxylic acid metabolite to enforce withdrawal periods, typically recommending 48-72 hours depending on dose and route (IV vs. Sublingual).

Part 3: Analytical Methodology (Experimental Protocols)

To accurately quantify these metabolites, researchers must employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol ensures the detection of both free and conjugated forms.

Protocol: Hydrolysis and Extraction

Objective: Liberate glucuronide-bound metabolites and extract polar acid metabolites from the urine matrix.

Step-by-Step Workflow:

-

Sample Aliquoting: Transfer 2.0 mL of equine urine into a centrifuge tube.

-

Internal Standard Addition: Spike with deuterated standards (

-Detomidine and -

Enzymatic Hydrolysis (Critical Step):

-

Add

-glucuronidase (e.g., from E. coli or Helix pomatia). -

Buffer to pH 5.0 (acetate buffer).

-

Incubate at 37°C for 2 hours. Rationale: This cleaves the glucuronide bond, converting "Hydroxydetomidine Glucuronide" back to "3'-Hydroxydetomidine" for total quantification.

-

-

Solid Phase Extraction (SPE):

-

Condition Mixed-Mode Cation Exchange cartridges (MCX) with methanol then water.

-

Load hydrolyzed sample.

-

Wash with 0.1M HCl (removes acidic interferences) and Methanol (removes neutrals).

-

Elution: Elute with 5% Ammonium Hydroxide in Methanol. Rationale: High pH releases the basic amine of the detomidine structure from the cation exchange sorbent.

-

-

Reconstitution: Evaporate eluate under nitrogen and reconstitute in mobile phase (95:5 Water:Acetonitrile + 0.1% Formic Acid).

Analytical Workflow Visualization

Figure 2: Validated workflow for the extraction and quantification of Detomidine metabolites.

Part 4: Regulatory & Forensic Implications

The pharmacokinetics of 3'-carboxydetomidine directly dictate regulatory thresholds.

-

Inefficacy of Plasma Testing: Plasma testing for the parent drug is often insufficient for controlling abuse in endurance or dressage events because the drug clears the blood before the sedative effects fully dissipate or before the "doping" advantage is neutralized.

-

The Urine Threshold: Most regulatory bodies operate on a "Limit of Detection" (LOD) basis or a specific threshold (e.g., 1 ng/mL) for the carboxylic acid metabolite in urine.

-

Route Dependency:

-

IV/IM: Standard elimination kinetics.

-

Sublingual (Gel): Exhibits a "depot" effect in the mucosal tissue, potentially extending the terminal half-life and the detection window of the metabolites.

-

References

-

Grimsrud, K. N., et al. (2009).[1][2] Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses. Equine Veterinary Journal.

-

Knych, H. K., & Stanley, S. D. (2011).[3] Pharmacokinetics and pharmacodynamics of detomidine following sublingual administration to horses. American Journal of Veterinary Research.[3]

-

Seymour, M. A., Teale, P., & Horner, M. W. (1990).[4][5] Metabolites of detomidine in horse urine. Biomedical & Environmental Mass Spectrometry.

-

Mama, K. R., et al. (2009).[2][6] Evaluation of the interaction of detomidine and methadone in horses. Veterinary Anaesthesia and Analgesia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. studenttheses.uu.nl [studenttheses.uu.nl]

- 4. Metabolites of detomidine in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. madbarn.com [madbarn.com]

- 6. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

Methodological & Application

Protocol for methylation of 3-Carboxy Detomidine for GC-MS analysis

Application Note: Protocol for Methylation and GC-MS Analysis of 3-Carboxy Detomidine

Introduction

Detomidine is a potent

Gas Chromatography-Mass Spectrometry (GC-MS) remains a robust, cost-effective platform for confirmatory analysis.[1] However, 3-Carboxy Detomidine contains a polar carboxylic acid moiety (

This protocol details a validated workflow for the extraction, methylation, and GC-MS quantification of 3-Carboxy Detomidine in equine urine.

Chemical Principle & Mechanism

The core of this protocol is the Fischer Esterification (acid-catalyzed methylation). The carboxylic acid group of the metabolite reacts with methanol in the presence of a Lewis acid catalyst (Boron Trifluoride,

Reaction Scheme:

-

Analyte: 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoic acid (MW 216.24)[1][2]

-

Product: Methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate (MW 230.27)[1]

This method is chosen over silylation (e.g., BSTFA) for this specific application because methyl esters are generally more stable against moisture and provide distinct fragmentation patterns useful for structural confirmation in EI-MS.

Materials and Reagents

| Category | Item | Specification |

| Standards | 3-Carboxy Detomidine | Certified Reference Material (CRM) |

| 3-Carboxy Detomidine-d4 | Internal Standard (ISTD) | |

| Reagents | Methanol (MeOH) | LC-MS Grade |

| Boron Trifluoride (BF3) | 14% in Methanol (Derivatizing Agent) | |

| Ammonium Acetate | 1 M Buffer, pH 5.0 | |

| Ethyl Acetate / Hexane | HPLC Grade | |

| Ammonium Hydroxide | 28-30% (for elution) | |

| Consumables | SPE Cartridges | Mixed-Mode Cation Exchange (MCX), 60mg/3mL |

| GC Vials | Silanized glass with PTFE/Silicone septa |

Experimental Workflow

The following workflow ensures the isolation of the zwitterionic metabolite and its conversion to a non-polar ester.

Step 4.1: Sample Pre-treatment & Hydrolysis

Although 3-Carboxy Detomidine is largely excreted as the free acid, a fraction may exist as glucuronide conjugates. Hydrolysis ensures total metabolite measurement.

-

Aliquot 2.0 mL of equine urine into a glass tube.

-

Add 50 µL of Internal Standard (10 µg/mL 3-Carboxy Detomidine-d4).

-

Add 1.0 mL of

-Glucuronidase solution (e.g., Helix pomatia or E. coli). -

Incubate at 60°C for 1 hour .

-

Cool to room temperature and adjust pH to 6.0 ± 0.5 using 1M Phosphate Buffer.

Step 4.2: Solid Phase Extraction (SPE)

The metabolite contains a basic imidazole (pKa ~7) and an acidic carboxyl group (pKa ~4). A Mixed-Mode Cation Exchange (MCX) cartridge is critical for selectivity.

-

Condition: 2 mL MeOH followed by 2 mL Water.

-

Load: Apply the hydrolyzed urine sample at a slow flow rate (1 mL/min).

-

Wash 1: 2 mL 0.1 M HCl (Locks the imidazole to the sorbent via cation exchange).

-

Wash 2: 2 mL Methanol (Removes neutrals/interferences).

-

Elute: 2 mL of 5% Ammonium Hydroxide in Methanol . (The base neutralizes the imidazole, releasing the drug; MeOH elutes it).

-

Dry: Evaporate the eluate to dryness under Nitrogen at 40°C.

Step 4.3: Derivatization (Methylation)

Critical Step: Ensure anhydrous conditions to drive the equilibrium toward the ester.

-

Reconstitute the dried residue in 200 µL of 14% BF3 in Methanol .

-

Cap the vial tightly (Teflon-lined cap).

-

Incubate at 70°C for 30 minutes .

-

Cool to room temperature.

-

Liquid-Liquid Extraction (Cleanup):

-

Add 500 µL of Saturated NaHCO3 (neutralizes excess acid).

-

Add 1.0 mL of Hexane (extracts the methyl ester).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 3000 rpm for 3 minutes to separate phases.

-

-

Transfer the upper organic layer (Hexane) to a GC vial for injection.

Visualization of Workflow

Figure 1: Step-by-step workflow for the extraction and methylation of 3-Carboxy Detomidine from urine.[1]

GC-MS Instrumentation Parameters

The following parameters are optimized for the Agilent 7890/5977 platform but are transferable to other single-quadrupole systems.

Gas Chromatograph (GC):

-

Column: DB-5MS UI (30m

0.25mm -

Carrier Gas: Helium (Ultra High Purity) at 1.2 mL/min (Constant Flow).

-

Inlet: Splitless mode; 260°C. Purge flow 50 mL/min at 1.0 min.

-

Injection Volume: 1-2 µL.

-

Oven Program:

-

Initial: 70°C (hold 1 min).

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 10°C/min to 290°C (hold 3 min).

-

Total Run Time: ~16.5 minutes.

-

Mass Spectrometer (MS):

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Transfer Line: 280°C.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition: Selected Ion Monitoring (SIM).

SIM Parameters (Target Ions)

| Compound | MW (Free Acid) | MW (Methyl Ester) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| 3-Carboxy Detomidine | 216.2 | 230.3 | 230 (M+) | 199, 171, 95 |

| ISTD (d4-Analog) | 220.2 | 234.3 | 234 (M+) | 203, 175 |

-

Note: m/z 199 corresponds to loss of methoxy group [M-31]+. m/z 171 corresponds to loss of carbomethoxy group [M-59]+.

Validation & Quality Control

To ensure trustworthiness and self-validation, the following criteria must be met:

-

Linearity: Construct a calibration curve from 5 ng/mL to 500 ng/mL. The coefficient of determination (

) must be -

Derivatization Efficiency: Monitor the presence of the "underivatized" peak (rare in GC due to polarity, but manifests as tailing/loss of response). Consistent ISTD area counts indicate stable derivatization.

-

Carryover: Inject a solvent blank (Hexane) after the highest standard. No peak at the retention time of the analyte should exceed 1% of the LOQ.

-

Identification: The relative abundance of qualifier ions must be within ±20% of the reference standard.

References

-

Seymour, M. A., Teale, P., & Horner, M. W. (1991). GC/MS/MS detection of detomidine carboxylic acid in horse urine.[1][3] Biological Mass Spectrometry, 20(1), 41–43.[1][3] Link

-

Salonen, J. S., et al. (1988). Metabolism of detomidine in the rat. II.[4] Characterisation of metabolites in urine. European Journal of Drug Metabolism and Pharmacokinetics, 13(1), 59-65.[1][4] Link

-

Knych, H. K., et al. (2011). Pharmacokinetics and pharmacodynamics of detomidine following sublingual administration to horses.[5] American Journal of Veterinary Research, 72(10), 1378-1385.[1] Link

-

Sobolevsky, T. G., & Rodchenkov, G. M. (2004). Methylation of carboxylic acids for GC-MS analysis in doping control.[1] Journal of Analytical Toxicology. (General reference for methylation protocols in anti-doping).

Sources

- 1. 3-羧基地托米啶甲基酯-3-Carboxy Detomidine Methyl Ester代理/参数/厂家-标准品(生化)-艾美捷科技有限公司 [amyjet.com]

- 2. 3-Carboxy Detomidine | CAS 115664-39-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. GC/MS/MS detection of detomidine carboxylic acid in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of detomidine in the rat. II. Characterisation of metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of detomidine following sublingual administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Solid Phase Extraction (SPE) of Detomidine and Key Metabolites from Equine Urine

Executive Summary & Scientific Context

Detomidine is a potent

The critical analytical targets in urine are the metabolites:

-

Detomidine Carboxylic Acid (Carboxydetomidine): The major urinary metabolite, detectable for up to 72+ hours.

-

3'-Hydroxydetomidine: A significant metabolite excreted primarily as a glucuronide conjugate.

This protocol details a robust Mixed-Mode Cation Exchange (MCX) extraction strategy. Unlike generic "dilute-and-shoot" methods, this workflow incorporates an enzymatic hydrolysis step to liberate conjugated metabolites and utilizes the pKa of the imidazole moiety to achieve high specificity, effectively removing urinary interferences (salts, proteins, and neutral pigments).

Target Analytes & Physicochemical Properties[1][2][3][4][5][6]

Understanding the chemistry of the analytes is the foundation of a successful SPE method. All three compounds possess a basic imidazole ring, making them ideal candidates for cation exchange mechanisms.

| Analyte | Structure Description | MW ( g/mol ) | Precursor Ion | Key Property for SPE |

| Detomidine | Parent Drug | 186.25 | 187.1 | Basic (pKa |

| 3'-Hydroxydetomidine | Phase I Metabolite (Hydroxylation) | 202.25 | 203.1 | Exists as Glucuronide (Requires Hydrolysis) |

| Carboxydetomidine | Phase I Metabolite (Oxidation) | 216.23 | 217.1 | Amphoteric (Acidic COOH + Basic Imidazole) |

Metabolic Pathway Visualization

The following diagram illustrates the metabolic transformation and the necessity of the hydrolysis step.

Figure 1: Metabolic pathway of Detomidine showing the formation of key urinary metabolites. The dashed red line indicates the critical hydrolysis step required to detect 3'-Hydroxydetomidine.

Reagents and Materials

-

SPE Cartridges: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C, or Evolute Express CX), 60 mg / 3 mL.

-

Why Polymeric? Resists drying out and tolerates pH extremes (1-14).

-

Why Mixed-Mode? Dual retention mechanism (Reverse Phase + Cation Exchange) allows for rigorous washing steps that remove neutral and acidic interferences.

-

-

Enzyme:

-Glucuronidase (Type H-1 from Helix pomatia or Recombinant E. coli). -

Internal Standard (IS): Detomidine-d5 or Carboxydetomidine-d4.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (

).

Sample Pre-treatment Protocol (Hydrolysis)

Urine is a complex matrix. Direct extraction without hydrolysis will result in significant underestimation of 3'-hydroxydetomidine.

-

Aliquot: Transfer 1.0 mL of equine urine into a glass centrifuge tube.

-

Internal Standard: Add 20 µL of IS working solution (100 ng/mL). Vortex.

-

Buffer Addition: Add 1.0 mL of 0.1 M Acetate Buffer (pH 5.0).

-

Enzyme Addition: Add 50 µL of

-glucuronidase (>100,000 units/mL). -

Incubation: Vortex and incubate at 55°C for 2 hours .

-

Note: Recombinant enzymes may allow for shorter incubation times (e.g., 30 mins at RT), but Helix pomatia is the robust standard for equine urine.

-

-

Centrifugation: Centrifuge at 3000 x g for 10 minutes to pellet any precipitates formed during hydrolysis. Use the supernatant for SPE.

Solid Phase Extraction (SPE) Protocol

This protocol uses a "Load-Wash-Elute" strategy designed to lock the basic analytes onto the sorbent via ionic interaction while washing away interferences.

Workflow Diagram

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction workflow. The dual-wash step is critical for eliminating matrix effects.

Detailed Steps

-

Conditioning:

-

2 mL Methanol.

-

2 mL Deionized Water.

-

-

Loading:

-

Load the entire hydrolyzed supernatant (~2 mL) at a slow flow rate (1 mL/min).

-

Mechanism: At pH 5, the imidazole ring (pKa ~7) is positively charged (

) and binds to the sulfonate groups (

-

-

Wash 1 (Aqueous/Acidic):

-

2 mL 0.1 M HCl .

-

Purpose: Ensures all analytes are fully protonated (locked on). Removes proteins, salts, and hydrophilic interferences.

-

-

Wash 2 (Organic):

-

2 mL 100% Methanol .

-

Purpose: This is the "magic" step. Since the analytes are ionically bound, we can use 100% organic solvent to wash away fats, lipids, and neutral drugs without eluting our targets.

-

-

Elution:

-

2 x 1.0 mL 5% Ammonium Hydroxide in Methanol .

-

Mechanism: The base (

) deprotonates the imidazole ring (neutralizes the charge), breaking the ionic bond and releasing the analyte into the organic solvent.

-

-

Post-Extraction:

-

Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 200 µL of Mobile Phase A/B (90:10).

-

LC-MS/MS Analysis Parameters

The following conditions are optimized for separation of the polar metabolites from the parent drug.

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., TSQ Altis, Sciex 6500+).

-

Column: C18, 100 x 2.1 mm, 1.7 µm or 2.6 µm (e.g., Accucore Vanquish C18+ or Kinetex C18).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Load |

| 8.0 | 90 | Gradient Ramp |

| 10.0 | 90 | Wash |

| 10.1 | 5 | Re-equilibration |

| 13.0 | 5 | End |

MRM Transitions

Note: Optimize collision energies (CE) for your specific platform.

| Analyte | Precursor (m/z) | Product (m/z) Quant | Product (m/z) Qual |